molecular formula C18H28N2O3 B12208868 N,4,7,7-tetramethyl-N-(1-methylpiperidin-4-yl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

N,4,7,7-tetramethyl-N-(1-methylpiperidin-4-yl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B12208868
M. Wt: 320.4 g/mol
InChI Key: UCXFEBNLXZQMTC-UHFFFAOYSA-N
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Description

N,4,7,7-tetramethyl-N-(1-methylpiperidin-4-yl)-2,3-dioxobicyclo[221]heptane-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring and a bicycloheptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,7,7-tetramethyl-N-(1-methylpiperidin-4-yl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the bicycloheptane framework. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through the reaction of appropriate amines with ketones or aldehydes under acidic or basic conditions.

    Construction of the Bicycloheptane Framework: This step often involves cycloaddition reactions or intramolecular cyclization processes.

    Coupling of the Two Moieties: The final step involves coupling the piperidine ring with the bicycloheptane framework using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N,4,7,7-tetramethyl-N-(1-methylpiperidin-4-yl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,4,7,7-tetramethyl-N-(1-methylpiperidin-4-yl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,4,7,7-tetramethyl-N-(1-methylpiperidin-4-yl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or pain.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with a similar piperidine ring structure.

    N-Butyl-2,2,6,6-tetramethyl-4-piperidinamine: Another compound with a piperidine ring and similar functional groups.

Uniqueness

N,4,7,7-tetramethyl-N-(1-methylpiperidin-4-yl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its bicycloheptane framework, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

N,4,7,7-tetramethyl-N-(1-methylpiperidin-4-yl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C18H28N2O3/c1-16(2)17(3)8-9-18(16,14(22)13(17)21)15(23)20(5)12-6-10-19(4)11-7-12/h12H,6-11H2,1-5H3

InChI Key

UCXFEBNLXZQMTC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(C(=O)C2=O)C(=O)N(C)C3CCN(CC3)C)C)C

Origin of Product

United States

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